molecular formula C23H19FN2O7 B11475921 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11475921
M. Wt: 454.4 g/mol
InChI Key: BFGUJEVWXROHGC-UHFFFAOYSA-N
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Description

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic precursor.

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step may involve a series of condensation and cyclization reactions to build the pyrrolo[3,2-b]pyridine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

    Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments or modify specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, benzodioxole derivatives, and fluorophenyl-containing compounds. Examples include:

    Pyrrolo[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different functional groups.

    Fluorophenyl-Containing Compounds: Compounds with fluorophenyl groups but different core structures.

Uniqueness

The uniqueness of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its combination of multiple functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19FN2O7

Molecular Weight

454.4 g/mol

IUPAC Name

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H19FN2O7/c1-30-20-14(7-16-21(22(20)31-2)33-10-32-16)13-8-17(27)25-18-15(23(28)29)9-26(19(13)18)12-5-3-11(24)4-6-12/h3-7,9,13H,8,10H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

BFGUJEVWXROHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC=C(C=C5)F)OCO2)OC

Origin of Product

United States

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